molecular formula C6H3F2I B1303410 1,3-Difluoro-5-iodobenzene CAS No. 2265-91-0

1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410
CAS No.: 2265-91-0
M. Wt: 239.99 g/mol
InChI Key: QQCFOQNFPIAENW-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodobenzene: is an organic compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 3, and another hydrogen atom is replaced by an iodine atom at position 5. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

1,3-Difluoro-5-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Grignard reagents when reacted with magnesium turnings in the presence of ether . These Grignard reagents are crucial intermediates in the synthesis of other organic compounds. The interactions of this compound with biomolecules are primarily through its iodine and fluorine atoms, which can form bonds with other atoms in the biomolecules, leading to the formation of new chemical structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of immune effector cells, potentially leading to neurotoxicity in certain conditions . The compound’s impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can participate in free radical reactions, such as free radical bromination, where it forms radicals that can further react with other molecules . Additionally, this compound can undergo nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the iodine atom . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can influence the compound’s activity and function within the cell, affecting its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Difluoro-5-iodobenzene can be synthesized through various methods. One common method involves the reaction of 3,5-difluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with potassium iodide to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of fluorinating agents and iodinating agents under controlled conditions. The process typically includes steps such as halogen exchange reactions and catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,3-Difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of difluorobenzene.

Scientific Research Applications

1,3-Difluoro-5-iodobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and fluorinated analogs of natural products.

    Medicine: It is involved in the development of diagnostic agents and therapeutic drugs, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Uniqueness:

1,3-Difluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it highly valuable in various synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Properties

IUPAC Name

1,3-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFOQNFPIAENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380818
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-91-0
Record name 1,3-Difluoro-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-5-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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